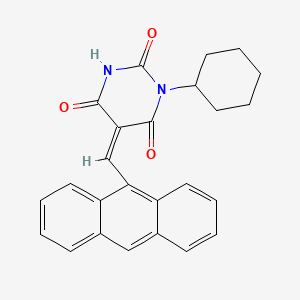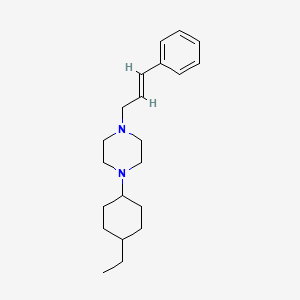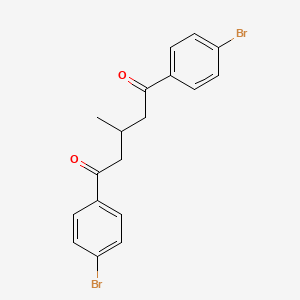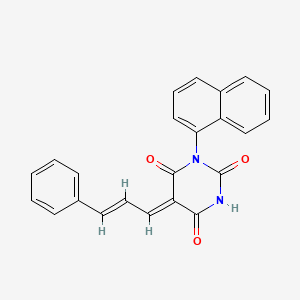
5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent agonist of metabotropic glutamate receptors, which are involved in various physiological and pathological processes in the brain.
Wirkmechanismus
5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione binds to the extracellular domain of mGluRs and induces conformational changes that activate intracellular signaling pathways. This activation leads to the modulation of various downstream effectors, including ion channels, second messengers, and transcription factors. The exact mechanism of action of this compound on mGluRs is still under investigation, but it is believed to involve the regulation of receptor conformation and the interaction with other proteins in the signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to modulate various physiological and biochemical processes in the brain, including synaptic plasticity, neurotransmission, and gene expression. This compound can enhance long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that are believed to underlie learning and memory. This compound can also modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. Additionally, this compound can regulate the expression of various genes involved in neuronal development and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high potency and selectivity for mGluRs. This compound can activate these receptors at low concentrations, making it a valuable tool for studying the function and regulation of mGluRs. Additionally, this compound has a long half-life, allowing for sustained activation of mGluRs. However, this compound also has some limitations, including its potential for off-target effects and the need for careful control of experimental conditions to avoid non-specific effects.
Zukünftige Richtungen
There are several future directions for research on 5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its applications in scientific research. One area of interest is the development of more selective and potent agonists of mGluRs, which could provide more precise tools for studying these receptors. Additionally, there is growing interest in the role of mGluRs in neurodegenerative diseases, and this compound could be a valuable tool for studying the potential therapeutic effects of modulating these receptors. Finally, there is also interest in the development of this compound-based therapies for various neurological disorders, including epilepsy and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely used in scientific research to study the function and regulation of metabotropic glutamate receptors (mGluRs). These receptors are involved in various physiological and pathological processes in the brain, including synaptic plasticity, learning and memory, and neurodegenerative diseases. This compound is a potent agonist of mGluRs and can activate these receptors in a dose-dependent manner. This property has made this compound a valuable tool for studying the role of mGluRs in various cellular and molecular processes.
Eigenschaften
IUPAC Name |
(5Z)-5-(anthracen-9-ylmethylidene)-1-cyclohexyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-23-22(24(29)27(25(30)26-23)18-10-2-1-3-11-18)15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h4-9,12-15,18H,1-3,10-11H2,(H,26,28,30)/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLUNGQGHDIHID-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B3742302.png)

![2-nitro-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3742311.png)


![N-(3-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3742339.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-mesitylurea](/img/structure/B3742350.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3742351.png)

methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3742358.png)
![N-(1-{[(3-bromophenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B3742360.png)

